molecular formula C19H36B2O4 B1586195 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene CAS No. 307531-74-4

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene

Cat. No.: B1586195
CAS No.: 307531-74-4
M. Wt: 350.1 g/mol
InChI Key: KBMWLQPDFRGVTD-UHFFFAOYSA-N
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Description

The compound “1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene” is a chemical compound with the molecular formula C19H36B2O4 . It is a derivative of boronic acid, which is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a heptene (seven-carbon alkene) backbone with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the first carbon . The molecular weight of this compound is 350.11 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound has a boiling point of 330 °C and a density of 0.949 g/mL at 25 °C . Its refractive index is 1.457 .

Scientific Research Applications

Reactivity and Interaction Studies

  • The study of disilyne reactivity toward π-bonds has revealed stereospecific addition reactions, providing a new route to isolable 1,2-disilabenzene derivatives. This involves interactions with cis- and trans-butenes, leading to the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions proceed in a stereospecific manner, demonstrating the potential of such boron-containing compounds in synthesizing new molecular structures with precise stereochemistry (Kinjo et al., 2007).

Crystal Structure and Conformation Analysis

  • The structure of diboration products, such as the (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-bis(4-methoxyphenyl)ethene, highlights the cis arrangement of boronate ester substituents on a central C=C double bond. This arrangement and the slight twist in the molecule underscore the significance of molecular conformation in the design of boron-containing compounds and their potential applications in crystallography and materials science (Clegg et al., 1996).

Material Synthesis and Application

  • The synthesis of bis- and tris-fused π-electron donors, integrating extended tetrathiafulvalene with anthraquinoid spacers, showcases the application of boron-containing compounds in creating novel materials. X-ray structure analysis reveals the molecules' conformation, indicating their potential use in electronic materials due to their specific electronic properties. This type of research paves the way for new advancements in the synthesis of electron transport materials and host materials in the field of materials science (Ogi et al., 2016).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36B2O4/c1-10-11-12-13-15(21-24-18(6,7)19(8,9)25-21)14-20-22-16(2,3)17(4,5)23-20/h14H,10-13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWLQPDFRGVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36B2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378582
Record name 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-74-4
Record name 4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-1-en-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Reactant of Route 2
Reactant of Route 2
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Reactant of Route 3
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Reactant of Route 4
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Reactant of Route 5
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene
Reactant of Route 6
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptene

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